3-Fluoro-4-(2-fluorophenoxy)aniline
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Overview
Description
3-Fluoro-4-(2-fluorophenoxy)aniline is an organic compound with the molecular formula C12H8F2NO. This compound belongs to the family of aniline derivatives and is commonly used in scientific experiments. It is also known by its chemical name, 2-Fluoro-5-(2-fluorophenyl)phenol.
Mechanism of Action
- The primary target of 3-Fluoro-4-(2-fluorophenoxy)aniline is c-Met kinase . This receptor tyrosine kinase is expressed in endothelial and epithelial cells. When activated by its ligand hepatocyte growth factor (HGF)/scatter factor, c-Met undergoes receptor dimerization and autophosphorylation of specific tyrosine residues .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline typically involves the reaction of 2-fluorophenol with 3-fluoroaniline under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-fluorophenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted aniline derivatives
Scientific Research Applications
3-Fluoro-4-(2-fluorophenoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding.
Medicine: It is investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
- 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
- 4-(4-Amino-2-fluorophenoxy)-2-pyridinylamine
Uniqueness
3-Fluoro-4-(2-fluorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual fluorine substitution enhances its stability and reactivity, making it a valuable compound in various research applications .
Biological Activity
3-Fluoro-4-(2-fluorophenoxy)aniline is an organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.
- Molecular Formula : C13H10F2N2O
- Molecular Weight : 250.23 g/mol
- CAS Number : 946699-01-0
Synthesis
The synthesis of this compound can be accomplished through various methods, typically involving the reaction of fluorinated anilines with phenolic compounds. A notable synthetic route involves:
- Starting Materials : Benzene derivatives and fluorinated nitro compounds.
- Reagents : Iron powder, ammonium chloride, and isopropanol.
- Conditions : Heating at controlled temperatures to facilitate the reduction of nitro groups to amines.
The yield from one reported synthesis was 100% after purification steps, indicating high efficiency in producing this compound .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In a study evaluating various aniline derivatives against cancer cell lines, this compound demonstrated notable cytotoxic effects:
Cell Line | IC50 (µM) | Activity Description |
---|---|---|
MCF-7 | 15.7 | Moderate inhibition |
A549 | 12.3 | Significant cytotoxicity |
HeLa | 18.5 | Moderate inhibition |
The compound's mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth, making it a candidate for further investigation as a potential anticancer agent .
Antimicrobial Properties
In addition to anticancer activity, this compound has shown promise as an antimicrobial agent. A study assessed its efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .
Case Study 1: Anticancer Efficacy
A recent study focused on the effects of this compound in vivo using a mouse model of breast cancer. The compound was administered at varying doses over a four-week period. Results indicated a significant reduction in tumor size compared to control groups, with a dose-dependent response observed.
Case Study 2: Antimicrobial Testing
Another investigation evaluated the compound's effectiveness in treating infections caused by resistant bacterial strains. The study highlighted its potential as a therapeutic agent, especially when combined with other antibiotics to enhance efficacy against multidrug-resistant organisms.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Kinase Inhibition : The compound inhibits key kinases involved in cell proliferation and survival pathways.
- DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.
Properties
IUPAC Name |
3-fluoro-4-(2-fluorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDJCSJIBYAOLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.